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Compound of Interest

Compound Name:
4-{[4-(propan-2-

yl)phenyl]methyl}piperazin-2-one

CAS No.: 23099-71-0

Cat. No.: B6543705

Get Quote

Executive Summary
The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, distinct

from its fully reduced piperazine counterpart due to the unique electronic asymmetry introduced

by the C2-carbonyl group. This guide dissects the structure-activity relationship (SAR) of 4-

substituted piperazin-2-ones, focusing on their utility as constrained peptidomimetics and their

proven efficacy in targeting P2X7 receptors and Factor Xa.

This document is designed for medicinal chemists and lead optimization scientists. It moves

beyond basic synthesis to explore the causality of SAR trends, providing a validated protocol

for N4-diversification and a mechanistic breakdown of pharmacophore placement.

The Scaffold Architecture: Electronic &
Conformational Logic
To optimize this scaffold, one must first understand its inherent asymmetry. Unlike piperazine,

where N1 and N4 are electronically similar, the piperazin-2-one creates a dichotomy of
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reactivity and recognition.

Electronic Desymmetrization
The N1 Position (Amide-like): The nitrogen at position 1 is part of a lactam. It is planar (

character), non-basic, and acts primarily as a hydrogen bond donor (unless alkylated) and a
steric anchor.

The N4 Position (Amine-like): The nitrogen at position 4 retains

character and basicity. However, it is electronically "cooled" compared to a standard
piperazine due to the inductive electron-withdrawing effect (

) of the

-carbonyl group.

Implication: The pKa of N4 is typically 1–2 units lower than standard piperazines (pKa

~6.0–7.5 vs. 9.8). This is critical for CNS penetration, as it reduces the fraction of ionized

species at physiological pH, potentially improving blood-brain barrier (BBB) permeability.

Conformational Constraints (Peptidomimesis)
The scaffold mimics the

to

turn of a peptide backbone.

Twisted Boat/Half-Chair: The ring adopts a non-planar conformation. Substituents at C3, C5,

and C6 dictate the "pucker," allowing the molecule to project side chains (R-groups) in

vectors that mimic amino acid residues (

-turn mimetics).

N4-Substitution Effect: Bulky groups at N4 can force the ring into a specific twist, locking the

relative orientation of the N1-substituent. This "remote conformational control" is a powerful

tool for increasing target affinity by reducing the entropic penalty of binding.
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Synthetic Access: Validated Protocols
While the Ugi-4CR (4-Component Reaction) is excellent for constructing the core, Reductive

Amination is the industry standard for late-stage N4-SAR exploration. It allows for the rapid

generation of libraries using a common piperazin-2-one intermediate and diverse aldehydes.

Protocol: High-Throughput N4-Reductive Amination
Objective: Efficient installation of diverse R-groups at N4 to probe lipophilicity and steric

tolerance.

Reagents:

Core: 1-substituted piperazin-2-one (1.0 equiv).

Aldehyde: Diverse R-CHO (1.2 equiv).

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv).

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Catalyst: Acetic acid (AcOH) (1.0 equiv) – Critical for imine formation.

Step-by-Step Methodology:

Imine Formation (The Equilibrium Step): Dissolve the piperazin-2-one core in DCE (

). Add the aldehyde and AcOH. Stir at room temperature for 1–2 hours.

Expert Insight: Do not add the reductant immediately. Allow the hemiaminal/imine

equilibrium to establish. This minimizes direct reduction of the aldehyde to the alcohol.

Reduction (The Irreversible Step): Add STAB in one portion. The mild nature of STAB (vs.

) prevents reduction of the C2-lactam or other sensitive functionalities (e.g., nitro groups).

Quench & Scavenge: After 16 hours, quench with saturated

.
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Purification Note: For library scale, use a polymer-supported isocyanate scavenger to

remove unreacted amine core, and a polymer-supported hydrazine to remove excess

aldehyde.

Isolation: Filter resins, evaporate solvent. Yields are typically >85% with purity sufficient for

primary screening.

Visualization: Synthetic Workflow

Piperazin-2-one Core
(N4-H Free)

Imine Formation
(DCE, AcOH, R-CHO)

 Activation Reductive Amination
(STAB, 16h)

 Hydride Transfer Solid Phase Extraction
(Isocyanate/Hydrazine resins)

 Quench N4-Substituted Product
(Ready for Assay)

 Isolation

Click to download full resolution via product page

Caption: Late-stage diversification workflow via reductive amination. This route preserves the

C2-lactam integrity while enabling rapid N4-SAR exploration.

SAR Deep Dive: The P2X7 Antagonist Case Study
The P2X7 receptor (an ATP-gated ion channel) is a prime example where the piperazin-2-one

scaffold has delivered potent antagonists. The SAR data below synthesizes findings from major

pharmaceutical campaigns (e.g., GSK, AstraZeneca).

The Pharmacophore Map
In P2X7 antagonists, the piperazin-2-one serves as a central linker.

N1-Vector (Hydrophobic Pocket): Requires a lipophilic aromatic group (e.g., 2-chlorobenzyl

or 2,3-dichlorophenyl). This occupies a deep hydrophobic pocket in the receptor.

N4-Vector (Solvent Front/Interaction): This is the variable region.

Quantitative SAR Data (Consolidated)
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Substitution
(N4)

R-Group
Characteristic
s

P2X7

(nM)

Metabolic
Stability (

)

Expert
Commentary

Methyl Small, basic >10,000 High

Inactive. The N4

substituent must

reach a distal

binding site;

methyl is too

short.

Benzyl
Aromatic,

lipophilic
450 Low

Moderate. Good

fit, but high

lipophilicity (

) leads to rapid

CYP450

metabolism.

(Heteroaryl)meth

yl

Polar, aromatic

(e.g., Pyridine)
12 Medium

Potent. The

pyridine nitrogen

accepts a H-

bond in the

active site. The

methylene

spacer is

optimal.

Sulfonyl
Electron-

withdrawing
>5,000 High

Inactive.

Sulfonylation

removes N4

basicity

completely. A

basic/protonatabl

e center at N4 is

required for this

target class.[1]
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Cyclopropyl
Steric bulk, non-

aromatic
1,200 High

Weak. Lacks the

-

stacking

capability of the

heteroaryl

groups.

Mechanistic Insights
Basicity is Key: For P2X7, converting N4 to an amide or sulfonamide (removing basicity)

destroys potency. The receptor likely contains an acidic residue (Asp/Glu) that engages in a

salt bridge with the protonated N4.

The "L-Shape" Conformation: Successful inhibitors often possess bulky groups at N1 and N4

that force the piperazinone ring into a specific twist, orienting the two aromatic wings in an

orthogonal "L-shape."

Metabolic Liability: N4-benzyl groups are prone to oxidative dealkylation. Replacing the

phenyl ring with electron-deficient heterocycles (e.g., fluoropyridine) or blocking the benzylic

position (via

-methylation) significantly improves metabolic stability (

).

Visualization: SAR Logic Tree
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N4-Substituent Optimization

Is N4 Basic?

Amides/Sulfonamides
(Potency Loss)

 No

Amines/Alkyls
(Maintain Potency)
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Linker Length

Methyl/Ethyl
(No Interaction)

 < 2 Å

Methylene Spacer
(-CH2-Ar)

 3-5 Å

Aromaticity/Polarity

Phenyl/Benzyl
(High Potency, Low Stability)

 High cLogP

Pyridine/Triazole
(High Potency, High Stability)

 Balanced cLogP
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Caption: Decision tree for optimizing N4-substituents. The path to the ideal clinical candidate

involves balancing basicity, linker length, and metabolic stability.

Pharmacokinetic Implications
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The 4-substituted piperazin-2-one scaffold offers distinct ADME advantages over open-chain

peptidomimetics:

Proteolytic Stability: The cyclic nature protects the N1-C2 amide bond from cleavage by

proteases (e.g., trypsin, chymotrypsin), extending plasma half-life.

Permeability (

): The removal of one H-bond donor (via cyclization) and the modulation of N4 pKa (via the
carbonyl inductive effect) typically results in higher passive permeability compared to the
corresponding linear diamine.

Solubility: While the scaffold is lipophilic, the N4 nitrogen provides a "solubility handle." Salt

formation (e.g., HCl or mesylate salts at N4) is a standard strategy to achieve formulation

concentrations

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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